molecular formula C10H17ClN2O2S B13250183 3,5-Dimethyl-1-neopentyl-1h-pyrazole-4-sulfonyl chloride

3,5-Dimethyl-1-neopentyl-1h-pyrazole-4-sulfonyl chloride

Cat. No.: B13250183
M. Wt: 264.77 g/mol
InChI Key: BQDSREZECVCUFA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The sulfonyl chloride group in this compound makes it a valuable intermediate for various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable diketone with hydrazine to form the pyrazole ring. For instance, 3,5-dimethyl-1-neopentyl-1H-pyrazole can be synthesized by reacting 3,5-dimethyl-2,4-hexanedione with neopentyl hydrazine under reflux conditions.

  • Sulfonation: : The pyrazole derivative is then subjected to sulfonation using chlorosulfonic acid (ClSO₃H). The reaction is typically carried out at low temperatures (0-5°C) to avoid decomposition. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. Bases like triethylamine (TEA) are often used to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.

Major Products Formed

    Amines: Reaction with primary or secondary amines forms sulfonamide derivatives.

    Esters: Reaction with alcohols forms sulfonate esters.

    Thioethers: Reaction with thiols forms sulfonate thioethers.

Scientific Research Applications

3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.

    Agrochemicals: It serves as a precursor for the synthesis of herbicides and fungicides.

    Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its reactive sulfonyl chloride group.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Lacks the neopentyl group but shares similar reactivity.

    1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Contains an ethyl group instead of a neopentyl group.

    3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Contains a phenyl group, offering different steric and electronic properties.

Uniqueness

The presence of the neopentyl group in 3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride provides unique steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where such steric effects are desired.

Properties

Molecular Formula

C10H17ClN2O2S

Molecular Weight

264.77 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-3,5-dimethylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C10H17ClN2O2S/c1-7-9(16(11,14)15)8(2)13(12-7)6-10(3,4)5/h6H2,1-5H3

InChI Key

BQDSREZECVCUFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)(C)C)C)S(=O)(=O)Cl

Origin of Product

United States

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